2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoisoquinoline core, which is known for its biological activity, and a pyrrolidinylsulfonyl group, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoisoquinoline core through a series of cyclization reactions. The pyrrolidinylsulfonyl group is then introduced via nucleophilic substitution reactions, often using pyrrolidine and sulfonyl chloride derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoisoquinoline core can be reduced to form dihydro derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzoisoquinoline core can produce dihydro derivatives.
Scientific Research Applications
2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its unique chemical properties can be exploited in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group can enhance binding affinity and specificity, while the benzoisoquinoline core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrrolidinyl group and have similar biological activities.
4,5-dimethoxy-2-(pyrrolidin-1-ylcarbonyl)aniline: This compound has a similar methoxy and pyrrolidinyl structure but differs in the core structure.
Uniqueness
2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a benzoisoquinoline core and a pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4,5-dimethoxy-2-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-33-21-15-18(23(16-22(21)34-2)35(31,32)27-12-3-4-13-27)11-14-28-25(29)19-9-5-7-17-8-6-10-20(24(17)19)26(28)30/h5-10,15-16H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFMKHDRFBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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